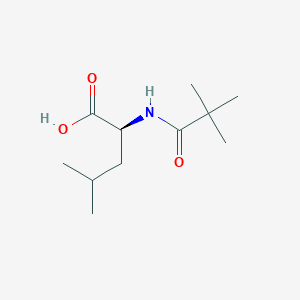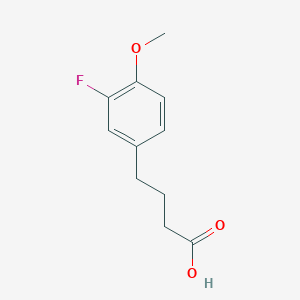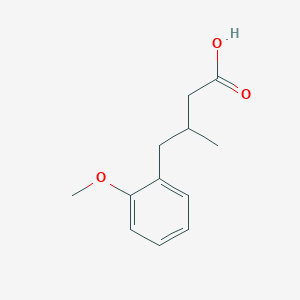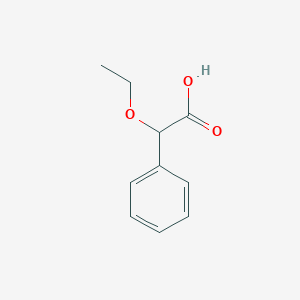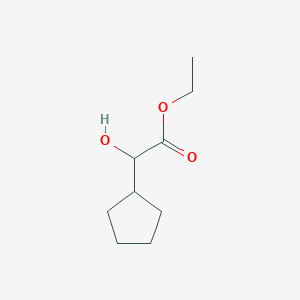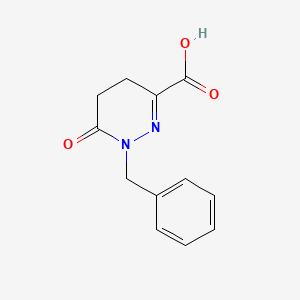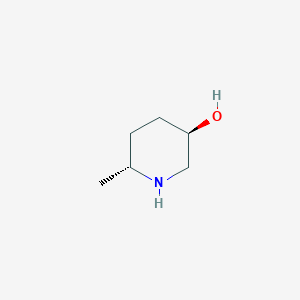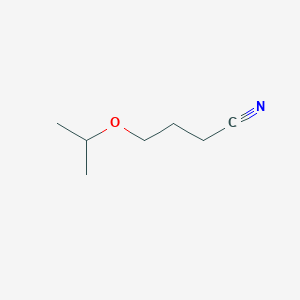
4-(Propan-2-yloxy)butanenitrile
描述
4-(Propan-2-yloxy)butanenitrile is a chemical compound with the molecular formula C7H13NO . It has a molecular weight of 127.18 . It is used for research purposes .
Synthesis Analysis
Nitriles can be synthesized from halogenoalkanes, amides, and from aldehydes and ketones . The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol. The halogen is replaced by a -CN group and a nitrile is produced . Nitriles can also be made by dehydrating amides . Amides are dehydrated by heating a solid mixture of the amide and phosphorus (V) oxide, P4O10 . Water is removed from the amide group to leave a nitrile group, -CN . Aldehydes and ketones undergo an addition reaction with hydrogen cyanide . The hydrogen cyanide adds across the carbon-oxygen double bond in the aldehyde or ketone to produce a hydroxynitrile .Molecular Structure Analysis
The molecular structure of this compound consists of a nitrile group (-CN) and an isopropoxy group (-OCH(CH3)2) attached to a butane backbone .科学研究应用
4-POBN is used in a variety of scientific research applications. It has been used as a solvent for the synthesis of organic compounds, as a reactant for the synthesis of pharmaceuticals and other organic compounds, and as a reagent for the synthesis of polymers materials. It has also been used in the synthesis of polymers materials for use in biomedical applications. Additionally, 4-POBN has been used as a reagent in the synthesis of polysaccharides and other polymeric materials.
作用机制
The mechanism of action of 4-POBN is not fully understood. However, it is thought to be involved in the formation of various polymeric materials. It is believed that the 4-POBN molecule forms a bridge between two molecules, allowing them to form a polymeric material. Additionally, it is believed that 4-POBN is involved in the formation of various polysaccharides and other polymeric materials.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-POBN are not well understood. However, it is known that 4-POBN is not toxic to humans and animals. Additionally, 4-POBN does not interact with hormones or other cellular molecules. Therefore, it is considered to be a safe compound for use in laboratory experiments.
实验室实验的优点和局限性
The advantages of using 4-POBN in laboratory experiments include its low toxicity, its low cost, and its versatility. Additionally, 4-POBN is easy to synthesize and can be used in a variety of reactions. The main limitation of 4-POBN is that its mechanism of action is not fully understood. Therefore, it is important to use caution when using 4-POBN in laboratory experiments.
未来方向
There are a variety of future directions that could be explored with 4-POBN. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in biomedical research. Additionally, further research could be done into the synthesis of polymeric materials using 4-POBN and its potential uses in drug delivery systems. Finally, research could be done into the potential uses of 4-POBN in the synthesis of other organic compounds.
属性
IUPAC Name |
4-propan-2-yloxybutanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-7(2)9-6-4-3-5-8/h7H,3-4,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNFRXIFBMRGYDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



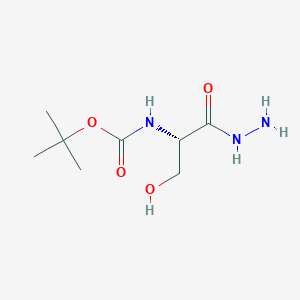
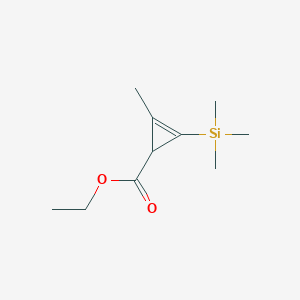
![Spiro[2.5]octan-4-ol](/img/structure/B3382456.png)
